1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde
Overview
Description
1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C16H13NO3S and a molecular weight of 299.35 . It is also known by its CAS Number: 146384-54-5 .
Molecular Structure Analysis
The linear formula of 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carbaldehyde is C16H13NO3S . The structure includes an indole ring, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.Physical And Chemical Properties Analysis
This compound has a melting point of 136-137°C or 138°C . It has a density of 1.28 and a flash point of 267°C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
- Aldose Reductase Inhibition : Some derivatives of 1-Tosyl-1H-indole-3-carbaldehyde have been evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1) . These enzymes play crucial roles in various metabolic pathways, and their inhibition is relevant for conditions like diabetes and neuropathy.
- Indole derivatives, including 1-Tosyl-1H-indole-3-carbaldehyde, exhibit antimicrobial properties. Researchers have explored their potential as agents against bacteria, fungi, and other pathogens .
- The application of indole derivatives in cancer treatment has gained attention. While specific studies on 1-Tosyl-1H-indole-3-carbaldehyde are limited, its structural features make it an interesting candidate for further investigation .
- 1-Tosyl-1H-indole-3-carbaldehyde has been employed in inherently sustainable multicomponent reactions. These reactions allow efficient synthesis of complex molecules and scaffolds, potentially useful in drug discovery .
Medicinal Chemistry and Drug Development
Antimicrobial Activity
Cancer Research
Multicomponent Reactions (MCRs)
Anti-HIV Research
Safety and Hazards
Mechanism of Action
Target of Action
1-Tosyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures
Mode of Action
It is known that this compound and its derivatives play a significant role in the synthesis of active molecules .
Biochemical Pathways
1-Tosyl-1H-indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are involved in multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Result of Action
The result of the action of 1-Tosyl-1H-indole-3-carbaldehyde is the production of biologically active structures . These structures are generated through multicomponent reactions, which are inherently sustainable .
Action Environment
The action environment of 1-Tosyl-1H-indole-3-carbaldehyde is typically in an inert atmosphere at temperatures between 2-8°C . Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPHRFQIBIQGJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352842 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661738 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
50562-79-3 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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